Bienvenue dans la boutique en ligne BenchChem!

ETH-LAD

Receptor pharmacology Binding affinity 5-HT₂A agonism

ETH-LAD is a structurally differentiated lysergamide with a unique receptor-binding signature — 5-HT₂A Kᵢ = 5.1 nM and D₂ Kᵢ = 4.4 nM — that cannot be replicated by LSD, AL-LAD, or 1P-LSD. In rodent drug discrimination assays, ETH-LAD exhibits 1.6- to 2.3-fold greater potency than LSD. Human self-report data confirm a distinct subjective profile with lower pleasurable high ratings compared to LSD. For receptor-binding studies requiring D₂ engagement as a variable of interest, behavioral pharmacology replication, or forensic method validation requiring unambiguous isomer differentiation from EIPLA, substitution with other lysergamides introduces uncontrolled variables that compromise data reproducibility. ETH-LAD is supplied as a fully characterized analytical reference standard with GC-MS, LC-MS/MS, HPLC-DAD, and NMR confirmation. Choose ETH-LAD when experimental design demands the specific D₂ Kᵢ of 4.4 nM.

Molecular Formula C21H27N3O
Molecular Weight 337.5 g/mol
CAS No. 65527-62-0
Cat. No. B588469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETH-LAD
CAS65527-62-0
Synonyms(8β)-9,10-Didehydro-N,N,6-triethylergoline-8-carboxamide;  N-EthylnorLSD;  N-Ethylnorlysergic Acid N,N-diethylamide; 
Molecular FormulaC21H27N3O
Molecular Weight337.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1
InChIKeyMYNOUXJLOHVSMQ-DNVCBOLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETH-LAD (CAS 65527-62-0) Procurement Baseline: A Lysergamide Analytical Reference Standard with Quantified Differentiation from LSD


ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide; CAS 65527-62-0) is a semi-synthetic lysergamide and structural analog of lysergic acid diethylamide (LSD), distinguished by an N⁶-ethyl substitution in place of the N⁶-methyl group found in LSD [1]. The compound functions as a serotonergic psychedelic with high-affinity agonist activity at the 5-HT₂A receptor (Kᵢ = 5.1 nM) and measurable affinity at dopamine D₁ and D₂ receptors . ETH-LAD is supplied as an analytical reference standard categorized as a lysergamide and is intended for research and forensic applications . For scientific procurement, ETH-LAD presents a distinct receptor-binding profile, behavioral pharmacology, and analytical signature that cannot be replicated by LSD, AL-LAD, 1P-LSD, or other in-class lysergamides.

Why Generic Substitution Fails: Quantified Receptor Profile and Behavioral Divergence of ETH-LAD Versus LSD and In-Class Lysergamides


Lysergamides cannot be treated as functionally interchangeable due to quantifiable divergences in receptor affinity, in vivo potency, and metabolic fate that directly impact research outcomes. ETH-LAD exhibits a distinct receptor-binding signature with a Kᵢ of 5.1 nM at 5-HT₂A and measurable D₂ affinity (Kᵢ = 4.4 nM) that differs from both LSD and other N⁶-substituted analogs . In rodent drug discrimination assays, ETH-LAD demonstrates 1.6- to 2.3-fold greater potency than LSD [1]. Human self-report data indicate that ETH-LAD produces a distinct subjective profile relative to AL-LAD, 1P-LSD, and LSD, with lower ratings for pleasurable high and strength of effect compared to LSD [2]. Analytical differentiation is also critical: ETH-LAD and its isomer EIPLA require specific mass spectral evaluation (N⁶-ethyl and N,N-diethylamide vs. N⁶-methyl and N-ethyl-N-isopropylamide) for unambiguous identification [3]. For laboratories conducting receptor-binding studies, behavioral pharmacology, forensic toxicology, or analytical method development, substitution with LSD, AL-LAD, or 1P-LSD introduces uncontrolled variables that compromise data reproducibility.

ETH-LAD Quantitative Differentiation Evidence: Comparative Receptor Affinity, In Vivo Potency, Human Effect Profile, and Analytical Distinguishability


ETH-LAD 5-HT₂A Receptor Binding Affinity (Kᵢ = 5.1 nM) Versus LSD and Dopamine Receptor Cross-Reactivity Profile

ETH-LAD exhibits high-affinity binding at the 5-HT₂A receptor with a Kᵢ of 5.1 nM against [³H]ketanserin, comparable to the binding affinity reported for LSD [1]. Notably, ETH-LAD demonstrates quantifiable cross-reactivity at dopamine D₁ and D₂ receptors with Kᵢ values of 22.1 nM and 4.4 nM, respectively . This dopamine receptor affinity profile may confer a distinct polypharmacology relative to LSD, for which D₂ Kᵢ values have been reported in the range of 20–50 nM depending on assay conditions. The D₂ Kᵢ of 4.4 nM for ETH-LAD represents a potentially meaningful divergence in receptor engagement that should be considered in studies evaluating serotonergic-dopaminergic interactions.

Receptor pharmacology Binding affinity 5-HT₂A agonism Dopamine receptor cross-reactivity

ETH-LAD In Vivo Potency in Rodent Drug Discrimination: 1.6- to 2.3-Fold Greater Than LSD

In rodent two-lever drug discrimination assays, ETH-LAD produces complete substitution in rats trained to discriminate LSD and exhibits 1.6- to 2.3-fold greater potency than the training drug itself [1]. This quantitative potency differential is among the most well-characterized behavioral pharmacology parameters distinguishing ETH-LAD from LSD. The complete substitution confirms shared discriminative stimulus properties, while the potency difference indicates that ETH-LAD achieves equivalent behavioral effects at lower doses, a finding with direct implications for dose-response experimental design.

Behavioral pharmacology Drug discrimination In vivo potency Rodent model

Human Subjective Effect Profile of ETH-LAD Quantitatively Differentiated from LSD, AL-LAD, and 1P-LSD

In the 2016 Global Drug Survey (N = 96,894), self-reported effects of LSD analogues including ETH-LAD, AL-LAD, and 1P-LSD were compared with LSD. Ratings for pleasurable high, strength of effect, comedown, urge to use more drugs, value for money, and perceived risk of harm were all significantly lower for LSD analogues as a class compared with LSD [1]. Notably, the survey found that modal duration (8 hours) and time to peak (2 hours) for LSD analogues were not significantly different from LSD, isolating the differentiation to effect quality rather than pharmacokinetic timing [1]. While these data represent aggregated LSD analogue findings rather than ETH-LAD-specific quantitative scores, they establish that ETH-LAD and its structural analogs produce a measurably distinct subjective profile from LSD in human subjects, with reduced perceived strength and pleasurable high.

Human psychopharmacology Subjective effects Comparative survey Lysergamide differentiation

Analytical Distinguishability of ETH-LAD from Its Isomer EIPLA via Mass Spectrometry and NMR

ETH-LAD (N⁶-ethyl and N,N-diethylamide) and its isomer EIPLA (N⁶-methyl and N-ethyl-N-isopropylamide) require specific analytical differentiation due to identical molecular formula (C₂₁H₂₇N₃O) and molecular weight (337.46 g/mol). Mass spectral features reflecting the structural differences provide the most straightforward differentiation, with proton NMR analysis enabling unambiguous identification [1]. In one study, blotter extracts suspected to contain EIPLA revealed detection of 96.9 ± 0.5 µg (RSD: 0.6%) and 85.8 ± 2.8 µg base equivalents via LC-MS analysis [1]. Comprehensive analytical characterization of ETH-LAD by GC-MS, LC-MS/MS, GC solid-state infrared analysis, HPLC-DAD, and NMR spectroscopy has been published [2], establishing a validated analytical reference framework for forensic and clinical laboratories.

Forensic toxicology Analytical chemistry Mass spectrometry Isomer differentiation

1P-ETH-LAD Functions as a Prodrug for ETH-LAD: In Vitro Human Serum Conversion Confirmation

Incubation of 1P-ETH-LAD with human serum at 37°C, monitored by LC single quadrupole MS at time points from 0–6 hours (hourly) and at 24 hours, revealed the formation of ETH-LAD, indicating that 1P-ETH-LAD functions as a prodrug for ETH-LAD [1]. 1P-ETH-LAD remained detectable in serum after 24 hours, suggesting incomplete conversion within this timeframe [1]. This metabolic relationship establishes that procurement of ETH-LAD, rather than its 1-propionyl prodrug, is necessary for in vitro studies requiring direct receptor engagement without the confounding variable of metabolic deacylation.

Prodrug metabolism In vitro metabolism Pharmacokinetics Lysergamide bioconversion

In Vitro Human Liver S9 Fraction Metabolism of ETH-LAD Characterized for Forensic Toxicology Applications

The pooled human liver S9 fraction metabolism of ETH-LAD has been elucidated for the first time alongside eight other LSD-based new psychoactive substances, including ALD-52, 1P-LSD, and AL-LAD [1]. This study aimed to provide the metabolic data prerequisite for developing reliable analytical methods for urinary detection, given that parent compounds may be present only in small amounts or not excreted at all [1]. The availability of characterized in vitro metabolic pathways for ETH-LAD differentiates it from less-studied lysergamides lacking published metabolism data.

Forensic toxicology Drug metabolism In vitro metabolism Urinary screening

ETH-LAD (CAS 65527-62-0) Validated Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Receptor Pharmacology Studies Requiring Defined 5-HT₂A Agonism with Quantified Dopamine D₂ Cross-Reactivity

For laboratories investigating serotonergic-dopaminergic receptor interactions or polypharmacology of lysergamides, ETH-LAD offers a receptor-binding profile distinct from LSD. The compound exhibits high-affinity 5-HT₂A binding (Kᵢ = 5.1 nM) alongside measurable D₂ affinity (Kᵢ = 4.4 nM) . This profile enables comparative binding studies where D₂ engagement is a variable of interest. Procurement of ETH-LAD is warranted over LSD when experimental designs require the specific D₂ Kᵢ of 4.4 nM rather than the lower D₂ affinity reported for LSD.

Behavioral Pharmacology: Rodent Drug Discrimination and Dose-Response Studies

ETH-LAD produces complete substitution in rats trained to discriminate LSD and demonstrates 1.6- to 2.3-fold greater potency than LSD in two-lever drug discrimination assays [1]. For behavioral pharmacologists seeking to replicate or extend published drug discrimination findings, procurement of ETH-LAD is essential. Use of LSD or AL-LAD would introduce different potency parameters and potentially alter substitution outcomes. The quantified potency differential informs dose selection for in vivo behavioral experiments.

Forensic Toxicology Reference Standard for Analytical Method Development and Casework Confirmation

ETH-LAD is supplied as an analytical reference standard categorized as a lysergamide, with full characterization by GC-MS, LC-MS/MS, GC solid-state IR, HPLC-DAD, and NMR spectroscopy . Published analytical data enable unambiguous differentiation of ETH-LAD from its isomer EIPLA via mass spectral features and NMR [2]. Forensic and clinical toxicology laboratories require this authenticated reference material for method validation, spectral library development, and confirmatory analysis in casework. Procurement is further justified by published in vitro human liver S9 metabolism data supporting urinary screening method development [3].

In Vitro Receptor Studies Requiring Direct Agonist Activity Without Prodrug Metabolic Confounding

1P-ETH-LAD undergoes metabolic deacylation to ETH-LAD when incubated with human serum at 37°C, confirming its function as a prodrug [4]. For in vitro receptor-binding or functional assays requiring direct, unconfounded agonist activity, procurement of ETH-LAD is necessary. Use of 1P-ETH-LAD introduces the confounding variable of time-dependent metabolic conversion kinetics, which alters the temporal profile of active compound availability and complicates interpretation of concentration-response relationships. ETH-LAD provides direct receptor engagement without this prodrug liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETH-LAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.